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Compound of Interest

Compound Name: Ethyl dodecylcarbamate

Cat. No.: B15490974 Get Quote

Disclaimer: Direct experimental data for Ethyl Dodecylcarbamate is not readily available in

the public domain. The information presented in this document is extrapolated from the known

properties and reaction mechanisms of homologous and analogous carbamate compounds. All

quantitative data should be considered as estimations.

Introduction
Ethyl dodecylcarbamate is an organic compound belonging to the carbamate class of

molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a

carbonyl group bonded to both an oxygen and a nitrogen atom. The general structure of a

carbamate is R₂NC(O)OR'. In the case of Ethyl N-dodecylcarbamate, the ethyl group is

attached to the oxygen atom, and a dodecyl group is attached to the nitrogen atom.

Carbamates are of significant interest in medicinal chemistry and drug development due to their

role as peptide bond surrogates, which can enhance the metabolic stability and cell

permeability of drug candidates.[1][2] They are also widely used in the agricultural and polymer

industries.[2][3] This guide provides a comprehensive overview of the predicted molecular

structure, physicochemical properties, and a plausible synthetic route for Ethyl N-

dodecylcarbamate.

Molecular Structure and Chemical Identity
The most probable structure for "Ethyl dodecylcarbamate" is Ethyl N-dodecylcarbamate. This

nomenclature indicates an ethyl ester of N-dodecylcarbamic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15490974?utm_src=pdf-interest
https://www.benchchem.com/product/b15490974?utm_src=pdf-body
https://www.benchchem.com/product/b15490974?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4393377/
https://pubs.acs.org/doi/10.1021/jm501371s
https://pubs.acs.org/doi/10.1021/jm501371s
https://en.wikipedia.org/wiki/Carbamate
https://www.benchchem.com/product/b15490974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15490974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula: C₁₅H₃₁NO₂

Structure:

A diagram of the molecular structure is provided below:

Caption: Molecular structure of Ethyl N-dodecylcarbamate.

Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of Ethyl N-

dodecylcarbamate. These values are extrapolated from data available for shorter-chain N-alkyl

carbamates and related long-chain alkyl compounds.

Property Estimated Value Notes

Molecular Weight 257.44 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid

Long-chain alkyl compounds

are typically solid at room

temperature.

Melting Point 50 - 70 °C

Expected to be higher than

shorter-chain analogs like ethyl

N-ethylcarbamate.

Boiling Point > 300 °C

Expected to be significantly

higher than shorter-chain

analogs due to the long alkyl

chain.

Solubility

Insoluble in water. Soluble in

organic solvents like ethanol,

acetone, and ethyl acetate.

The long hydrophobic dodecyl

chain will dominate the

solubility properties.

LogP (Octanol-Water Partition

Coefficient)
~6.0

Estimated based on the

contribution of the long alkyl

chain.
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Proposed Synthesis Protocol
A common and effective method for the synthesis of N-alkylated carbamates is the reaction of

an amine with a chloroformate.[4][5][6] This method is generally high-yielding and proceeds

under mild conditions.

Reaction: Dodecylamine reacts with ethyl chloroformate in the presence of a base to yield Ethyl

N-dodecylcarbamate and a hydrochloride salt of the base.

Reaction Scheme:

Detailed Experimental Methodology
Materials:

Dodecylamine

Ethyl chloroformate

Triethylamine (or another suitable non-nucleophilic base)

Anhydrous dichloromethane (or another suitable aprotic solvent)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve dodecylamine (1 equivalent) and triethylamine

(1.2 equivalents) in anhydrous dichloromethane.
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Addition of Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl

chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30

minutes, ensuring the temperature remains below 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a

separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate

solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl N-

dodecylcarbamate.

A diagram illustrating this synthetic workflow is provided below:
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1. Dissolve Dodecylamine and Triethylamine
in Dichloromethane

2. Cool to 0 °C

Setup

3. Add Ethyl Chloroformate Dropwise

Reagent Addition

4. Stir at Room Temperature for 2-4 hours

Reaction

5. Quench with Water

Work-up

6. Wash with NaHCO₃ and Brine

7. Dry with MgSO₄

8. Concentrate under Reduced Pressure

9. Purify by Column Chromatography

Purification

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Ethyl N-dodecylcarbamate.

Spectroscopic Characterization (Predicted)
While no experimental spectra for Ethyl N-dodecylcarbamate are available, the expected

spectroscopic features can be predicted based on its structure and data from analogous

compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

δ ~0.88 ppm (triplet, 3H): Terminal methyl group of the dodecyl chain.
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δ ~1.26 ppm (broad multiplet, 20H): Methylene protons of the dodecyl chain.

δ ~3.15 ppm (quartet, 2H): Methylene protons adjacent to the nitrogen atom.

δ ~1.24 ppm (triplet, 3H): Methyl protons of the ethyl group.

δ ~4.10 ppm (quartet, 2H): Methylene protons of the ethyl group.

δ ~4.70 ppm (broad singlet, 1H): NH proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

δ ~14.1 ppm: Terminal methyl carbon of the dodecyl chain.

δ ~22.7 - 31.9 ppm: Methylene carbons of the dodecyl chain.

δ ~41.5 ppm: Methylene carbon adjacent to the nitrogen.

δ ~14.5 ppm: Methyl carbon of the ethyl group.

δ ~60.5 ppm: Methylene carbon of the ethyl group.

δ ~157.0 ppm: Carbonyl carbon.

IR (Infrared) Spectroscopy:

~3300 cm⁻¹: N-H stretching vibration.

~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

~1690 cm⁻¹: C=O (carbonyl) stretching vibration.

~1540 cm⁻¹: N-H bending vibration.

~1250 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS):

[M]+: The molecular ion peak would be expected at m/z = 257.44.
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Fragmentation: Common fragmentation patterns would involve cleavage of the alkyl chains

and the carbamate group.

Conclusion
Ethyl N-dodecylcarbamate, while not a widely documented compound, can be logically

characterized based on the established principles of organic chemistry and the known

properties of its structural analogs. Its synthesis is predicted to be straightforward using

common laboratory reagents and techniques. The estimated physicochemical and

spectroscopic data provided in this guide offer a valuable resource for researchers and drug

development professionals who may be interested in synthesizing and evaluating this and

other long-chain N-alkyl carbamates for various applications. Further experimental work is

required to validate these predictions and fully elucidate the properties of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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